molecular formula C11H15IN2O B13268718 4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 1820572-08-4

4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine

Cat. No.: B13268718
CAS No.: 1820572-08-4
M. Wt: 318.15 g/mol
InChI Key: NOMRIVQWKDPJSD-UHFFFAOYSA-N
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Description

4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine is a chemical compound with the molecular formula C11H15IN2O It is characterized by the presence of an iodopyridine moiety attached to a cyclohexane ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine typically involves the reaction of 5-iodopyridin-2-ol with cyclohexanone oxime. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the iodopyridine is replaced by the oxime group, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

    Substitution: The iodopyridine moiety can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing molecules.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. Additionally, the iodopyridine moiety can participate in π-π stacking interactions or halogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromopyridin-2-yl)oxy]cyclohexan-1-amine
  • 4-[(5-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
  • 4-[(5-Fluoropyridin-2-yl)oxy]cyclohexan-1-amine

Uniqueness

4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity, making it distinct from its bromine, chlorine, and fluorine analogs.

Properties

CAS No.

1820572-08-4

Molecular Formula

C11H15IN2O

Molecular Weight

318.15 g/mol

IUPAC Name

4-(5-iodopyridin-2-yl)oxycyclohexan-1-amine

InChI

InChI=1S/C11H15IN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1,6-7,9-10H,2-5,13H2

InChI Key

NOMRIVQWKDPJSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=NC=C(C=C2)I

Origin of Product

United States

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